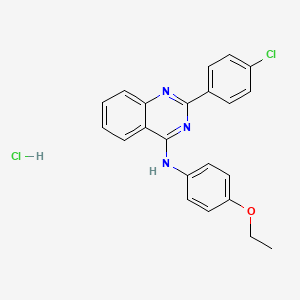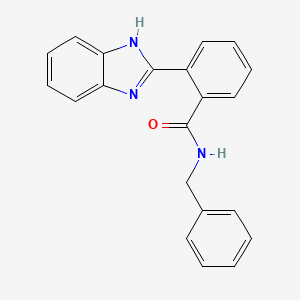![molecular formula C20H18N2O3 B5222849 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5222849.png)
4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione, also known as ABMPD, is a synthetic compound with potential applications in the field of medicinal chemistry. ABMPD belongs to the class of pyrazolidinedione derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antitumor properties.
Wirkmechanismus
The mechanism of action of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. This inhibition can lead to DNA damage and cell death, which may explain 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione's cytotoxic effects on cancer cells. 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. This inhibition can lead to a reduction in inflammation, which may explain 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione's anti-inflammatory effects.
Biochemical and Physiological Effects
4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. In vitro studies have shown that 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione as a research tool is its relatively simple synthesis method and high yield. 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione can be synthesized in a few steps using readily available starting materials, making it a cost-effective compound for research purposes. Another advantage of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione is its broad range of biological activities, which make it a versatile tool for studying various disease models. However, one of the limitations of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione is not fully understood, which can make it challenging to interpret some of the results obtained from experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione. One area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the elucidation of the mechanism of action of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione, which can provide insights into its biological activities and potential therapeutic applications. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione in vivo, which can determine its suitability as a drug candidate. Finally, the potential synergistic effects of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione with other drugs or compounds should be explored, which can lead to the development of more effective treatment strategies for various diseases.
Synthesemethoden
The synthesis of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione involves the condensation reaction between 4-methylphenylhydrazine and ethyl acetoacetate to form 4-(4-methylphenyl)-3,5-dioxo-1-phenylpyrazolidine-2-carboxylic acid ethyl ester. This intermediate product is then treated with allyl bromide and sodium hydride to obtain 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione. The overall yield of 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione synthesis is around 50%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has been studied for its potential applications in the treatment of various diseases, including cancer, epilepsy, and inflammation. In vitro studies have shown that 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has cytotoxic effects on cancer cells, including breast cancer, lung cancer, and liver cancer. 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has also been found to possess anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. In addition, 4-[2-(allyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
(4Z)-1-(4-methylphenyl)-4-[(2-prop-2-enoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-12-25-18-7-5-4-6-15(18)13-17-19(23)21-22(20(17)24)16-10-8-14(2)9-11-16/h3-11,13H,1,12H2,2H3,(H,21,23)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNONDGBKXPEGDH-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC=C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OCC=C)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-3-[1-(3-methyl-2-butenoyl)-4-piperidinyl]propanamide](/img/structure/B5222768.png)

![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222777.png)
![3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222779.png)


![dimethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5222806.png)
![1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)ethanone](/img/structure/B5222825.png)
![methyl {3-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5222828.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-furoyl)piperazine](/img/structure/B5222850.png)
![1-[4-(3-methoxyphenoxy)butoxy]-3,5-dimethylbenzene](/img/structure/B5222851.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222859.png)
![3-[4-(2-methoxy-4-methylbenzoyl)-1-piperazinyl]-2,5-dimethylpyrazine trifluoroacetate](/img/structure/B5222862.png)
